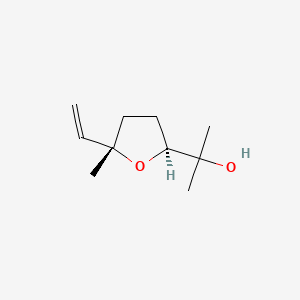
trans-Linalool oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Linalool oxide: is a naturally occurring monoterpenoid compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is commonly found in various aromatic plants and is known for its pleasant floral aroma. This compound exists in two main isomeric forms: furanoid and pyranoid .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trans-Linalool oxide involves the transformation of linalool enantiomers into diastereoisomeric mixtures of furanoid and pyranoid oxides . The process typically includes:
Epoxidation: The regioselective mono-epoxidation of the linalool trisubstituted double bond.
Cyclization: Intramolecular cyclization of the obtained epoxy-alcohol.
Industrial Production Methods: Industrial production of this compound often involves biotransformation using the fungus Aspergillus niger , which can convert linalool into its oxide forms .
化学反応の分析
Types of Reactions:
Oxidation: trans-Linalool oxide can undergo further oxidation to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound back to linalool or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and epoxidation reactions.
Major Products:
Oxidation Products: Various oxygenated derivatives.
Reduction Products: Linalool and other reduced forms.
Substitution Products: Esters and ethers.
科学的研究の応用
Chemistry: trans-Linalool oxide is used as a precursor in the synthesis of various fragrance compounds and as a chiral building block in organic synthesis .
Biology: It has been studied for its antimicrobial properties and its ability to modulate GABA_A receptors, which are involved in inhibitory neurotransmission .
Industry: this compound is widely used in the fragrance industry for its pleasant aroma and in the production of perfumes, lotions, and other cosmetic products .
作用機序
The mechanism of action of trans-Linalool oxide involves its interaction with various molecular targets:
GABA_A Receptors: It enhances GABAergic currents in an allosteric manner, which can have sedative effects.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
類似化合物との比較
Linalool: A precursor to trans-Linalool oxide with similar aromatic properties.
Geraniol: Another monoterpenoid with a floral aroma but different chemical structure.
α-Ionone and β-Ionone: Compounds with similar aromatic properties but different molecular structures.
Uniqueness: this compound is unique due to its dual isomeric forms (furanoid and pyranoid) and its ability to undergo various chemical transformations, making it a versatile compound in both synthetic and industrial applications .
特性
CAS番号 |
11063-78-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |
InChIキー |
BRHDDEIRQPDPMG-WCBMZHEXSA-N |
異性体SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)C=C |
正規SMILES |
CC1(CCC(O1)C(C)(C)O)C=C |
沸点 |
201.00 to 202.00 °C. @ 760.00 mm Hg |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















